molecular formula C12H13NO2 B061621 6-Ethoxy-3-phenyl-6H-1,2-oxazine CAS No. 165554-70-1

6-Ethoxy-3-phenyl-6H-1,2-oxazine

Cat. No. B061621
M. Wt: 203.24 g/mol
InChI Key: SPUCSHYJLIWXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3-phenyl-6H-1,2-oxazine, commonly known as EPO or oxazine, is a heterocyclic compound with a six-membered ring containing oxygen and nitrogen atoms. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In

Mechanism Of Action

The mechanism of action of EPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPO also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

EPO has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that EPO can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. EPO has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, EPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

EPO has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, EPO is relatively expensive compared to other compounds, which may limit its use in some experiments. In addition, EPO has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on EPO. One area of interest is the development of EPO-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of EPO's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of EPO and to identify its molecular targets in cells and tissues.
Conclusion
In conclusion, EPO is a unique and versatile compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Although there are some limitations to its use in lab experiments, EPO remains a promising compound for future research and development.

Synthesis Methods

The synthesis of EPO involves the reaction of ethyl phenylglyoxylate with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then refluxed with ethanol to obtain EPO. This method has been optimized to produce high yields and purity of EPO.

Scientific Research Applications

EPO has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, EPO can be used as a building block for the synthesis of complex molecules. In materials science, EPO can be incorporated into polymers to improve their mechanical properties. In medicinal chemistry, EPO has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

CAS RN

165554-70-1

Product Name

6-Ethoxy-3-phenyl-6H-1,2-oxazine

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-ethoxy-3-phenyl-6H-oxazine

InChI

InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3

InChI Key

SPUCSHYJLIWXBM-UHFFFAOYSA-N

SMILES

CCOC1C=CC(=NO1)C2=CC=CC=C2

Canonical SMILES

CCOC1C=CC(=NO1)C2=CC=CC=C2

synonyms

6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.